

Synthesis of Bioactive Molecules Using 3,4-Dichloropyridazine: Application Notes and Protocols

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Compound of Interest

Compound Name: 3,4-Dichloropyridazine

Cat. No.: B174766

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Introduction

3,4-Dichloropyridazine is a versatile heterocyclic building block in medicinal chemistry, offering two reactive sites for nucleophilic substitution and cross-coupling reactions. Its electron-deficient pyridazine ring makes it susceptible to functionalization, enabling the synthesis of a diverse array of substituted pyridazine derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing **3,4-dichloropyridazine** as a key starting material, with a focus on anticancer agents.

Key Synthetic Strategies

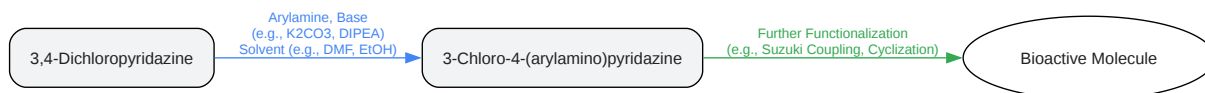
The primary synthetic routes for elaborating the **3,4-dichloropyridazine** core involve sequential nucleophilic aromatic substitution (SNA) reactions and palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the C3 and C4 positions can be exploited to achieve selective functionalization.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is a fundamental strategy for introducing various functional groups onto the pyridazine ring. The chlorine at the C4 position is generally more reactive towards

nucleophiles than the chlorine at the C3 position. This allows for a stepwise and controlled introduction of different substituents.

A common application is the synthesis of 3-chloro-4-aminopyridazine derivatives, which can serve as intermediates for further diversification or as bioactive molecules themselves.

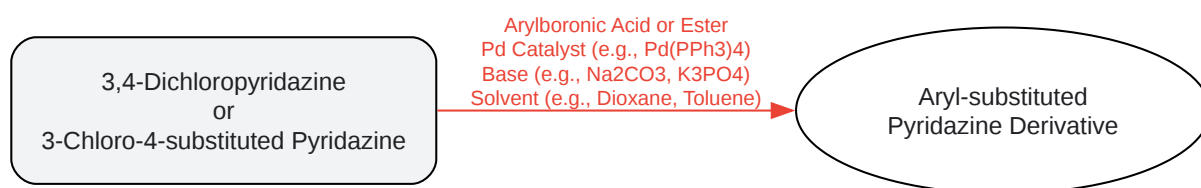


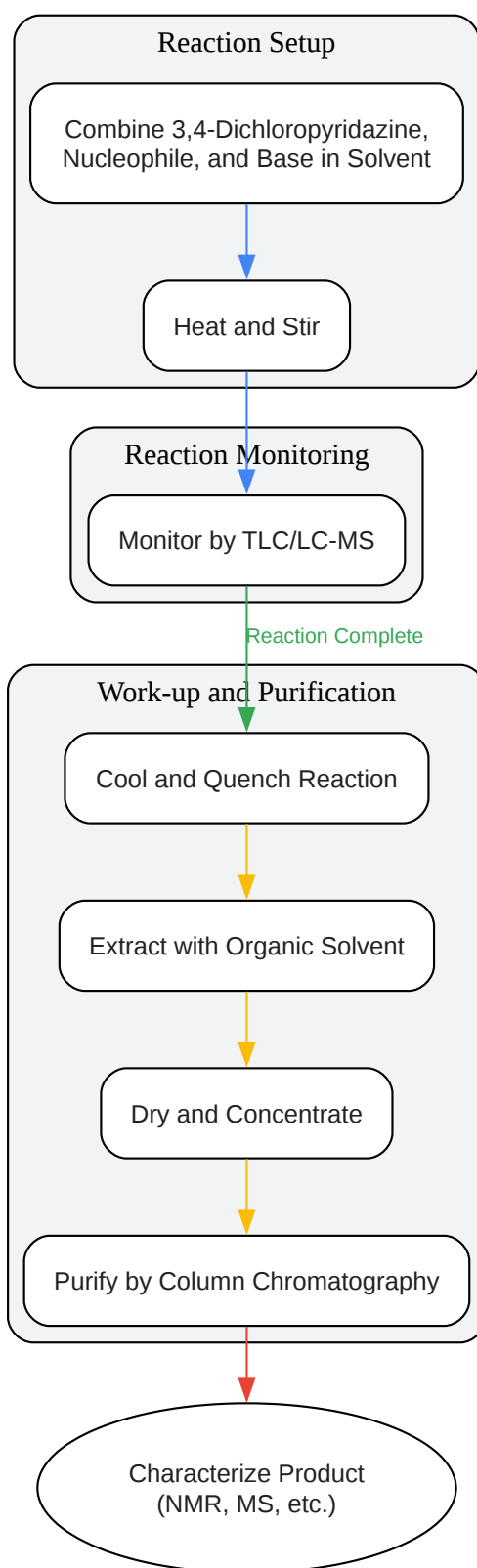
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Caption: General workflow for nucleophilic aromatic substitution on **3,4-Dichloropyridazine**.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the chloro-positions of the pyridazine ring. This reaction is instrumental in creating complex biaryl structures often found in potent kinase inhibitors and other targeted therapies.





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